![molecular formula C19H16N4O2S B2947764 (3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone CAS No. 1795492-22-6](/img/structure/B2947764.png)
(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone
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Overview
Description
The compound contains several functional groups including a benzo[d]thiazole, azetidine, and imidazole ring. These groups are common in many biologically active compounds and could potentially contribute to the compound’s properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, based on its name, would be quite complex due to the presence of multiple ring structures. Detailed structural analysis would require more specific information or computational modeling .Chemical Reactions Analysis
The compound’s reactivity would be influenced by the functional groups present. For example, the azetidine ring could potentially undergo ring-opening reactions, and the imidazole ring might participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of multiple ring structures could impact its solubility and stability .Scientific Research Applications
Anti-Tubercular Applications
Benzothiazole derivatives have shown promising results as anti-tubercular agents. They have been synthesized through various pathways and exhibit better inhibition potency against Mycobacterium tuberculosis compared to standard reference drugs . The compound could potentially be explored for its efficacy in this field, leveraging its benzothiazole moiety.
Antimicrobial Activity
Imidazole derivatives are known for their broad-spectrum antimicrobial properties. They have been used to develop new drugs that overcome antimicrobial resistance (AMR), which is a growing concern in public health . The imidazole part of the molecule could contribute to its potential as an antimicrobial agent.
Agricultural Chemicals
Benzothiazole derivatives have been utilized in the discovery of new agrochemicals due to their antibacterial, antiviral, and herbicidal activities . This compound could be investigated for its use in protecting crops from diseases and pests, enhancing agricultural productivity.
Synthetic Chemistry
Both benzothiazole and imidazole rings are important synthons in the development of new drugs and chemicals. Their derivatives show a wide range of chemical reactivities, making them valuable in synthetic organic chemistry for constructing complex molecules .
Cancer Research
Benzothiazole derivatives have been studied for their potential in cancer treatment. They can act as inhibitors for various cancer cell lines, and their structure-activity relationships (SAR) have been extensively researched . The compound’s benzothiazole unit could be pivotal in exploring anticancer applications.
Enzyme Inhibition
Imidazole derivatives are known to act as enzyme inhibitors, which is crucial in the treatment of various diseases. They can modulate the activity of enzymes involved in disease pathways, offering therapeutic benefits . The imidazole portion of the compound could be significant in this application.
Future Directions
properties
IUPAC Name |
[3-(1,3-benzothiazol-2-yloxy)azetidin-1-yl]-(2-methylimidazo[1,2-a]pyridin-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2S/c1-12-17(23-9-5-4-8-16(23)20-12)18(24)22-10-13(11-22)25-19-21-14-6-2-3-7-15(14)26-19/h2-9,13H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGHLXKIDSVMATH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C(=O)N3CC(C3)OC4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone |
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